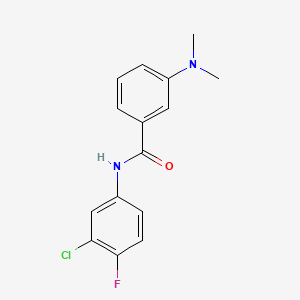![molecular formula C20H21F2NO4 B5507111 (3S*,4R*)-1-[3-(difluoromethoxy)benzyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5507111.png)
(3S*,4R*)-1-[3-(difluoromethoxy)benzyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic compounds like the one typically involves multi-step chemical reactions, starting from simpler precursors to achieve the final product with the desired stereochemistry. A relevant example is the synthesis of pyrrolidine-2,4-diones from α-amino acid esters, which undergoes condensation, cyclisation, and decarboxylation reactions (Jones et al., 1990)1. This process might be analogous to synthesizing our target compound, indicating a potential pathway involving strategic functionalization and ring closure steps.
Molecular Structure Analysis
The molecular structure of compounds similar to "(3S,4R)-1-[3-(difluoromethoxy)benzyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid"** can be elucidated using X-ray crystallography, NMR spectroscopy, and computational chemistry techniques. For instance, Zhu et al. (2009) discussed the stereochemistry of a pyrrolopiperidine fragment, revealing insights into the molecular conformation and stereochemical arrangement2. Such analyses are crucial for understanding the 3D structure and reactivity of the compound.
Chemical Reactions and Properties
The chemical reactivity and properties of organic compounds are influenced by their functional groups and molecular structure. For pyrrolidine derivatives, reactions such as acylation, hydrogenation, and functional group transformations are common. For example, the acylation of pyrrolidine-2,4-diones involves the introduction of acyl groups, affecting the compound's chemical behavior and potential biological activity (Jones et al., 1990)1. These reactions are fundamental in modifying the compound's properties for specific applications.
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are determined by its molecular structure. Techniques such as crystallography provide detailed insights into the arrangement of molecules in the solid state, affecting the compound's physical properties. For instance, the study by Zhu et al. (2009) on a related compound's crystal structure could shed light on the packing, hydrogen bonding, and overall stability of our target compound2.
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards specific reagents, and stability under various conditions, are pivotal for understanding a compound's behavior in chemical reactions and its potential applications. For pyrrolidine derivatives, properties like nucleophilicity of the nitrogen atom and the reactivity of carbonyl groups play a significant role in their chemical behavior.
科学的研究の応用
Biological Activity of Carboxylic Acids
Carboxylic acids, particularly natural ones derived from plants, exhibit a wide range of biological activities. The structural variations among selected carboxylic acids, such as benzoic acid, cinnamic acid, and others, influence their antioxidant, antimicrobial, and cytotoxic activities. Studies show that the antioxidant activity of these acids depends on the number of hydroxyl groups and conjugated bonds, with rosmarinic acid exhibiting the highest antioxidant properties. The antimicrobial and anticancer properties are influenced by the structure of these acids, highlighting the importance of hydroxyl groups and carboxyl groups in their bioactivity (Godlewska-Żyłkiewicz et al., 2020).
Chemistry and Reactivity of Carboxylic Acid Derivatives
Carboxylic acid derivatives play a crucial role in various chemical reactions and applications. For instance, the review on the influence of metals on the electronic system of biologically important ligands, including carboxylic acids, reveals how these compounds interact with metals, affecting their electronic systems and properties. Such interactions are essential for understanding the nature of these compounds in biological systems and their potential applications in medicine and chemistry (Lewandowski et al., 2005).
Environmental Impact and Treatment of Carboxylic Acid Derivatives
Perfluorinated acids, including carboxylic acids, are persistent environmental contaminants. Their bioaccumulation potential varies with the chain length and structure. Research suggests that PFCAs with less than seven fluorinated carbons are not considered bioaccumulative according to regulatory criteria, highlighting the importance of structural features in their environmental impact and treatment methods (Conder et al., 2008).
特性
IUPAC Name |
(3S,4R)-1-[[3-(difluoromethoxy)phenyl]methyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO4/c1-26-15-6-3-5-14(9-15)17-11-23(12-18(17)19(24)25)10-13-4-2-7-16(8-13)27-20(21)22/h2-9,17-18,20H,10-12H2,1H3,(H,24,25)/t17-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHZGAPSQSYOSO-ZWKOTPCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CN(CC2C(=O)O)CC3=CC(=CC=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H]2CN(C[C@H]2C(=O)O)CC3=CC(=CC=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-1-[3-(difluoromethoxy)benzyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-5-fluoro-N,N-dimethylpyrimidin-4-amine](/img/structure/B5507040.png)
![1-({1-[(dimethylamino)carbonyl]piperidin-4-yl}carbonyl)-3-propylpiperidine-3-carboxylic acid](/img/structure/B5507042.png)
![N-[4-(aminosulfonyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5507050.png)
![N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonothioyl]aniline](/img/structure/B5507057.png)
![1-(4-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5507071.png)
![1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5507074.png)
![N-biphenyl-2-yl-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)urea](/img/structure/B5507082.png)

![4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-N-(3-methylphenyl)-1,3-thiazol-2-amine](/img/structure/B5507096.png)
![N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-furamide](/img/structure/B5507102.png)
![5-[(2,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5507113.png)